

"using ethyl viologen dibromide in aqueous redox flow batteries"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1'-Diethyl-4,4'-bipyridinium dibromide**

Cat. No.: **B119859**

[Get Quote](#)

An Application Note on the Use of Ethyl Viologen Dibromide in Aqueous Redox Flow Batteries

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the application of ethyl viologen dibromide (EV) as an anolyte material in aqueous redox flow batteries (ARFBs). Viologen derivatives are a promising class of organic redox-active materials for large-scale energy storage due to their high solubility, tunable electrochemical properties, and reliance on earth-abundant elements.

Introduction to Ethyl Viologen Dibromide in ARFBs

Ethyl viologen dibromide, chemically known as **1,1'-diethyl-4,4'-bipyridinium dibromide**, is a viologen derivative that has been explored as a negative electrolyte (anolyte) in ARFBs.^{[1][2]} Viologens, in general, are favored for their reversible one- or two-electron redox reactions in aqueous solutions.^{[3][4]} They offer a promising alternative to traditional vanadium-based systems, addressing concerns about cost and material criticality.^[5]

However, the practical application of viologen-based anolytes, including ethyl viologen, faces challenges, primarily related to chemical stability. Degradation can be accelerated by the presence of oxygen, leading to a decrease in capacity retention over cycling.^[5] Molecular engineering and system design strategies are actively being researched to enhance the stability and performance of these compounds.^{[5][6]}

Physicochemical and Electrochemical Properties

Ethyl viologen dibromide is a crystalline solid with good solubility in aqueous solutions.[\[1\]](#) Its electrochemical behavior is characterized by a distinct redox potential suitable for use as an anolyte.

Table 1: Physicochemical Properties of Ethyl Viologen Dibromide

Property	Value	References
Chemical Name	1,1'-diethyl-4,4'-bipyridinium dibromide	[1]
CAS Number	53721-12-3	[7]
Molecular Formula	$C_{14}H_{18}Br_2N_2$	
Molecular Weight	374.11 g/mol	
Appearance	Yellow crystalline powder	[7]
Melting Point	278 °C (decomposes)	[1]

Table 2: Electrochemical Properties and Performance Metrics of Viologen-Based ARFBs

Parameter	Value	Conditions	References
Redox Potential (E _{red,1})	~ -0.67 V vs. Ag/AgCl	Varies with specific viologen derivative and conditions	[8]
Cell Voltage	0.97 V - 1.72 V	Dependent on the catholyte used	[9][10][11]
Capacity Fade Rate	0.00069% - 0.037% per cycle	Varies with viologen derivative, concentration, and operating conditions	[6][9][10]
Coulombic Efficiency	> 99.5%	Typical for viologen-based systems	[9][10]
Energy Efficiency	> 62%	Dependent on current density and cell design	[9][10]
Power Density	up to 168.68 mW cm ⁻²	Varies with cell configuration and electrolytes	[3]

Experimental Protocols

The following protocols are generalized from research on viologen-based ARFBs and can be adapted for experiments using ethyl viologen dibromide.

Anolyte Preparation

- Materials: Ethyl viologen dibromide, deionized water, supporting electrolyte (e.g., NaCl, KCl).
- Procedure:
 - Weigh the desired amount of ethyl viologen dibromide and the supporting electrolyte.
 - Dissolve the solids in deionized water in a volumetric flask.

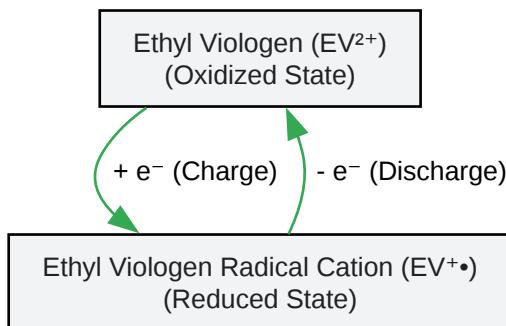
3. Stir the solution until all solids are completely dissolved.
4. The concentration of the anolyte and supporting electrolyte can be varied to optimize performance. For instance, viologen concentrations can range from 0.1 M to 1.5 M.[6][12]

Flow Battery Assembly

A typical lab-scale flow battery setup consists of two half-cells separated by an ion-exchange membrane.

- Components:
 - Anode and cathode current collectors (e.g., graphite felt or carbon paper).
 - Ion-exchange membrane (e.g., Nafion, Selemion, Fumasep).[13]
 - Gaskets to seal the cell.
 - End plates with flow channels.
 - Peristaltic pumps to circulate the electrolytes.
 - Reservoirs for the anolyte and catholyte.
- Assembly Procedure:
 1. Compress the graphite felt electrodes to the desired thickness.
 2. Assemble the cell in the following order: end plate, gasket, current collector, electrode, membrane, second electrode, second current collector, gasket, and the other end plate.
 3. Ensure proper sealing to prevent leakage.
 4. Connect the reservoirs to the cell using tubing and peristaltic pumps.

Electrochemical Testing

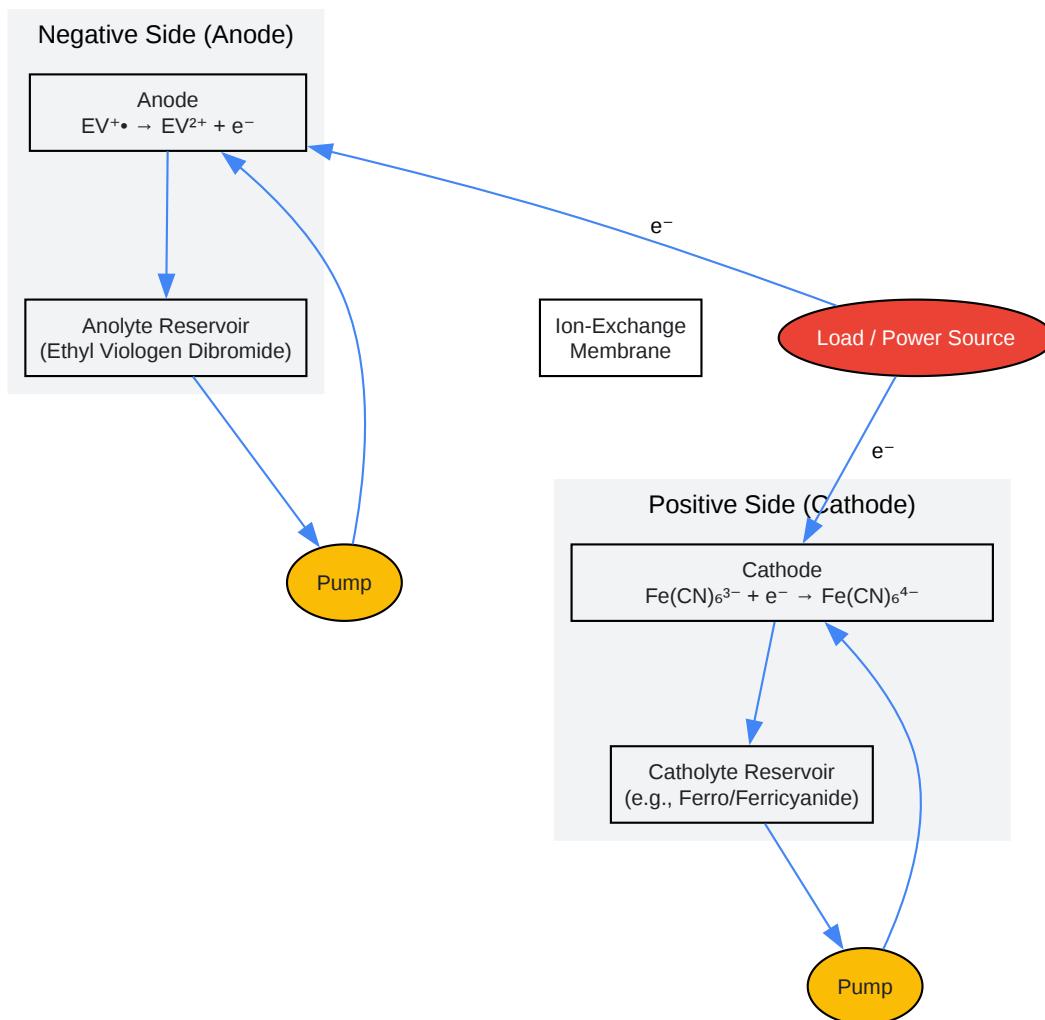

- Cyclic Voltammetry (CV):

- Use a three-electrode setup (working, counter, and reference electrodes) to determine the redox potential of the ethyl viologen dibromide solution.
- Galvanostatic Cycling:
 - Pump the anolyte and a suitable catholyte (e.g., ferrocyanide/ferricyanide) through their respective half-cells.
 - Charge and discharge the battery at a constant current density using a battery cycler.
 - Monitor the cell voltage, capacity, and efficiency over multiple cycles.
 - To minimize the impact of oxygen, it is recommended to perform these measurements in an inert atmosphere, such as inside an argon-filled glovebox.[5]

Visualizations

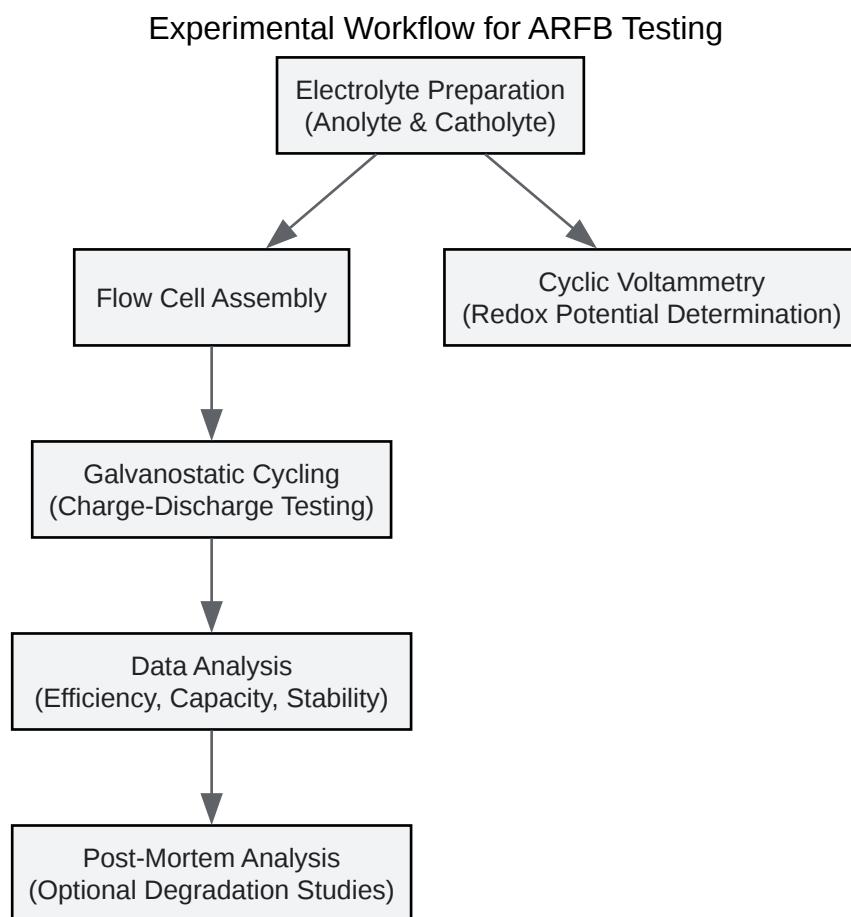
Electrochemical Reaction of Ethyl Viologen

Electrochemical Reaction of Ethyl Viologen at the Anode



[Click to download full resolution via product page](#)

Caption: Redox reaction of ethyl viologen at the negative electrode.


Aqueous Redox Flow Battery Schematic

Schematic of an Aqueous Redox Flow Battery

[Click to download full resolution via product page](#)

Caption: General operation of an ARFB with ethyl viologen anolyte.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating ethyl viologen in an ARFB.

Safety Precautions

Ethyl viologen dibromide is harmful if swallowed, in contact with skin, or if inhaled.[14][15] It can cause skin and serious eye irritation.[14][15] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Refer to the Safety Data Sheet (SDS) for complete safety information.[14][16]

Conclusion

Ethyl viologen dibromide is a viable anolyte candidate for aqueous redox flow batteries, offering attractive electrochemical properties. However, researchers must consider its stability, particularly in the presence of oxygen, and employ strategies to mitigate degradation for long-term cycling applications. The protocols and data presented here provide a foundation for further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 乙基紫精二溴化物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Viologen-based aqueous organic redox flow batteries: materials synthesis, properties, and cell performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Addressing Practical Use of Viologen-Derivatives in Redox Flow Batteries through Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 455030010 [thermofisher.com]
- 8. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]
- 9. Host-Guest Interactions Enhance the Performance of Viologen Electrolytes for Aqueous Organic Redox Flow Batteries - JuSER [juser.fz-juelich.de]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. DigitalCommons@USU - Student Research Symposium: Two Electron Viologen Anolyte Materials for Neutral Aqueous Organic Redox Flow Batteries [digitalcommons.usu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]

- 14. [fishersci.com](#) [fishersci.com]
- 15. Ethyl viologen dibromide, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. [lgcstandards.com](#) [lgcstandards.com]
- To cite this document: BenchChem. ["using ethyl viologen dibromide in aqueous redox flow batteries"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119859#using-ethyl-viologen-dibromide-in-aqueous-redox-flow-batteries>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com